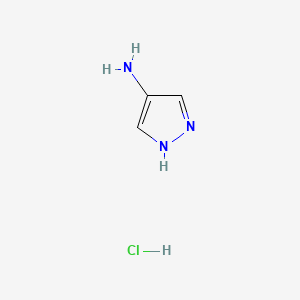
(2-Ethyl-6-methylphenyl)hydrazine
Overview
Description
(2-Ethyl-6-methylphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a substituted phenyl ring
Mechanism of Action
Target of Action
The primary target of (2-Ethyl-6-methylphenyl)hydrazine is aldehydes and ketones . The compound interacts with these targets through a process known as nucleophilic addition . This interaction is crucial as aldehydes and ketones play a significant role in various biochemical processes.
Mode of Action
This compound reacts with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen in the hydrazine acting as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehydes or ketones . The result is the formation of a hydrazone in an essentially irreversible process .
Biochemical Pathways
The reaction of this compound with aldehydes and ketones affects the biochemical pathways involving these compounds. The formation of hydrazones alters the concentration of the ketone, which can impact other reactions involving these compounds . The downstream effects of this reaction can influence various biochemical processes, including metabolic pathways.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of aldehydes and ketones into hydrazones . This transformation can have various effects on the cell, depending on the specific roles of the aldehydes and ketones involved in the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the reaction of this compound with aldehydes and ketones to form hydrazones is acid-catalyzed , suggesting that the reaction would be more efficient in an acidic environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-6-methylphenyl)hydrazine typically involves the reaction of 2-ethyl-6-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the target hydrazine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2-Ethyl-6-methylphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
(2-Ethyl-6-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Phenylhydrazine: A simpler analog with similar reactivity but lacking the ethyl and methyl substituents.
(2-Methylphenyl)hydrazine: Similar structure but with only a methyl substituent.
(2-Ethylphenyl)hydrazine: Similar structure but with only an ethyl substituent.
Uniqueness: (2-Ethyl-6-methylphenyl)hydrazine is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. These substituents can affect the compound’s steric and electronic properties, making it distinct from its simpler analogs.
Properties
IUPAC Name |
(2-ethyl-6-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8-6-4-5-7(2)9(8)11-10/h4-6,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOZNCRHRYXBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342691 | |
| Record name | (2-ethyl-6-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74404-34-5 | |
| Record name | (2-Ethyl-6-methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74404-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-ethyl-6-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)









![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)



